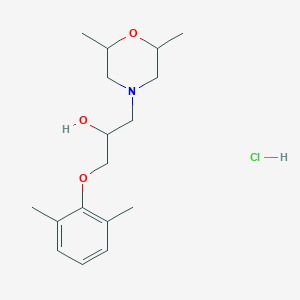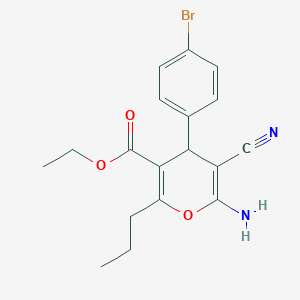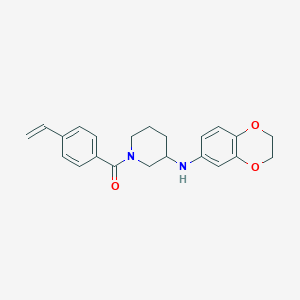
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPP is a selective β2-adrenoceptor agonist that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride selectively activates β2-adrenoceptors, leading to a variety of biochemical and physiological effects. Activation of β2-adrenoceptors leads to the relaxation of smooth muscle, resulting in bronchodilation. It also increases cardiac output by increasing heart rate and contractility. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has been shown to stimulate glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has a variety of biochemical and physiological effects that make it a useful tool for scientific research. It has been shown to induce bronchodilation in animal models, making it a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has also been shown to increase cardiac output, making it a potential treatment for heart failure. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has been shown to stimulate glycogenolysis and gluconeogenesis, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has several advantages as a tool for scientific research. It is a selective β2-adrenoceptor agonist, meaning that its effects can be specifically attributed to the activation of these receptors. It also has a relatively long half-life, allowing for sustained activation of β2-adrenoceptors. However, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride also has several limitations. It has a relatively low potency compared to other β2-adrenoceptor agonists, meaning that higher concentrations may be required to achieve desired effects. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has a relatively short duration of action, making it less suitable for long-term studies.
Direcciones Futuras
There are several future directions for research involving 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride. One potential area of research is the development of more potent and selective β2-adrenoceptor agonists. Another potential area of research is the investigation of the effects of β2-adrenoceptor agonists on gene expression and protein synthesis. Finally, 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride could be used to investigate the role of β2-adrenoceptors in other physiological processes, such as immune function and wound healing.
Métodos De Síntesis
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 2-(2,6-dimethylphenoxy)propanol. This intermediate is then reacted with morpholine in the presence of a catalyst to form 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride.
Aplicaciones Científicas De Investigación
1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of β2-adrenoceptors in various physiological processes, including bronchodilation, cardiac function, and glucose metabolism. 1-(2,6-dimethyl-4-morpholinyl)-3-(2,6-dimethylphenoxy)-2-propanol hydrochloride has also been used to investigate the effects of β2-adrenoceptor agonists on gene expression and protein synthesis.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2,6-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12-6-5-7-13(2)17(12)20-11-16(19)10-18-8-14(3)21-15(4)9-18;/h5-7,14-16,19H,8-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSENXICKTDXHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=C(C=CC=C2C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)

![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4932883.png)
![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)
